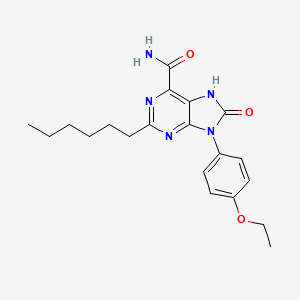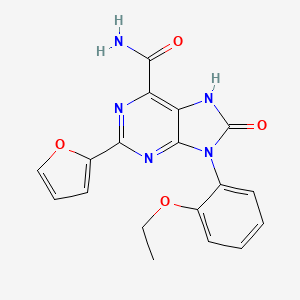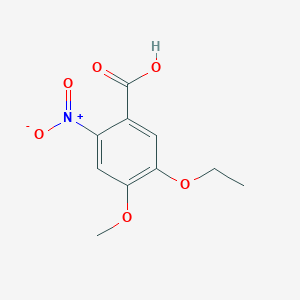![molecular formula C22H22N4O3 B2799314 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380183-80-0](/img/structure/B2799314.png)
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a phenyl group, a pyridine ring, and an azetidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as aldehydes and amines, under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction, typically involving the reaction of a suitable amine with a halogenated compound.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis.
化学反応の分析
Types of Reactions
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- 6-Phenyl-2-{1-[6-(methoxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- 6-Phenyl-2-{1-[6-(ethoxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(2)29-20-10-8-17(12-23-20)22(28)25-13-18(14-25)26-21(27)11-9-19(24-26)16-6-4-3-5-7-16/h3-12,15,18H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRWJFPQVBEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2799231.png)



![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)
![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)
![5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2799241.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2799248.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)

![2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2799253.png)

